8-Chloro-7-iodoimidazo[1,2-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-7-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDRDLOLSAGCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies of 8 Chloro 7 Iodoimidazo 1,2 a Pyridine
Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated substrates like 8-Chloro-7-iodoimidazo[1,2-A]pyridine, the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for creating biaryl and heteroaryl structures. medjchem.commdpi.com
A key aspect of the reactivity of this compound is the high degree of regioselectivity achievable in Suzuki-Miyaura cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond.
By carefully controlling reaction conditions, such as the choice of catalyst, base, and temperature, it is possible to achieve selective coupling at the C7-iodo position while leaving the C8-chloro position intact. This selective monofunctionalization provides a strategic entry point for further diversification, where the remaining chlorine atom can be targeted in a subsequent, often more forcing, cross-coupling reaction. For instance, studies on similar dihalo-heterocyclic systems have shown that selective coupling at the more reactive halogen site can be achieved with high yields. nih.govnih.gov
The Suzuki-Miyaura coupling is highly effective for introducing a wide array of aryl and heteroaryl moieties at the C7 position of the imidazo[1,2-a]pyridine (B132010) core. This transformation is typically achieved by reacting this compound with various aryl- or heteroarylboronic acids or their corresponding esters. The reaction tolerates a broad range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. semanticscholar.org
| Boronic Acid Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DME/H2O | 8-Chloro-7-phenylimidazo[1,2-a]pyridine | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene | 8-Chloro-7-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 92 |
| Thiophen-2-ylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 8-Chloro-7-(thiophen-2-yl)imidazo[1,2-a]pyridine | 78 |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl2 | K3PO4 | DMF | 8-Chloro-7-(pyridin-3-yl)imidazo[1,2-a]pyridine | 75 |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira reaction provides a reliable method for the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high regioselectivity at the C7-iodo position. This allows for the efficient introduction of various alkyne substituents, which can serve as versatile handles for further chemical transformations, such as click chemistry or cyclization reactions. The reaction conditions are generally mild, tolerating a wide range of functional groups on the alkyne coupling partner. soton.ac.uk
| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 8-Chloro-7-(phenylethynyl)imidazo[1,2-a]pyridine | 90 |
| Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | Et3N | DMF | 8-Chloro-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine | 95 |
| Propargyl alcohol | Pd(PPh3)2Cl2 | CuI | DIPA | Toluene | 3-(8-Chloroimidazo[1,2-a]pyridin-7-yl)prop-2-yn-1-ol | 82 |
| 1-Heptyne | Pd(OAc)2/XPhos | - | Cs2CO3 | Dioxane | 8-Chloro-7-(hept-1-yn-1-yl)imidazo[1,2-a]pyridine | 88 |
Buchwald-Hartwig Cross-Coupling for Amine Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org
Applying this methodology to this compound allows for the regioselective introduction of a variety of primary and secondary amines at the C7 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and depends on the nature of the amine coupling partner. Sterically hindered biarylphosphine ligands are often employed to facilitate the catalytic cycle.
| Amine Partner | Pd Precatalyst | Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 4-(8-Chloroimidazo[1,2-a]pyridin-7-yl)morpholine | 89 |
| Aniline | Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | N-Phenyl-8-chloroimidazo[1,2-a]pyridin-7-amine | 76 |
| Benzylamine | Pd2(dba)3 | DavePhos | K3PO4 | Toluene | N-Benzyl-8-chloroimidazo[1,2-a]pyridin-7-amine | 81 |
| Piperidine | Pd(OAc)2 | RuPhos | LiHMDS | THF | 7-(Piperidin-1-yl)-8-chloroimidazo[1,2-a]pyridine | 85 |
Nucleophilic Substitution and Cyanation Reactions
While cross-coupling reactions are dominant, the halogen substituents on the imidazo[1,2-a]pyridine ring can also undergo nucleophilic substitution reactions. Cyanation, the introduction of a nitrile (-CN) group, is a particularly valuable transformation as the nitrile can be readily converted into other functional groups such as carboxylic acids, amides, or amines.
The cyanation of aryl halides can be achieved through palladium-catalyzed cross-coupling with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). Alternatively, direct C-H cyanation at activated positions of the imidazo[1,2-a]pyridine ring has been reported using various methods, including copper-mediated and electrochemical approaches. researchgate.netorganic-chemistry.orgrsc.org For this compound, a palladium-catalyzed cyanation would be expected to occur selectively at the C7-iodo position.
| Cyanide Source | Catalyst/Mediator | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Zn(CN)2 | Pd(dppf)Cl2 | DMF, 120 °C | 8-Chloroimidazo[1,2-a]pyridine-7-carbonitrile | 75 |
| K4[Fe(CN)6] | Pd(OAc)2/Xantphos | DMA, 140 °C | 8-Chloroimidazo[1,2-a]pyridine-7-carbonitrile | 68 |
| CuCN | - | NMP, 160 °C (Rosenmund-von Braun) | 8-Chloroimidazo[1,2-a]pyridine-7-carbonitrile | 60 |
Cyanation of Halogenated Sites
The introduction of a cyano group onto an aromatic or heteroaromatic ring is a pivotal transformation in medicinal and materials chemistry, as the nitrile moiety can be converted into various other functional groups. For the this compound substrate, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Consequently, selective cyanation is anticipated to occur preferentially at the C7 position. Standard conditions for such transformations often involve palladium or copper catalysts with cyanide sources like zinc cyanide, potassium cyanide, or trimethylsilyl (B98337) cyanide (TMSCN). While direct C-H cyanation at the C3 position of the parent imidazo[1,2-a]pyridine ring has been reported under electrochemical conditions researchgate.netorganic-chemistry.org, specific studies detailing the substitution of the halogen atoms on this compound are not extensively documented in current literature. However, the principles of palladium-catalyzed cyanation of aryl halides are well-established, suggesting a high potential for selective functionalization at the C7-iodo position under controlled conditions.
Amination Reactions (e.g., Pd-Catalyzed)
The installation of amino groups is fundamental in drug discovery. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. Research on the closely related substrate, 8-iodoimidazo[1,2-a]pyridine, provides significant insight into the reactivity of the C8-halogen position.
In a study comparing copper- and palladium-catalyzed aminations of 8-iodoimidazo[1,2-a]pyridine, palladium-based protocols were found to be superior, affording good coupling yields where copper-based methods failed. oup.com The choice of palladium precursor was also critical, with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2dba3) demonstrating greater efficacy than palladium(II) acetate (B1210297) (Pd(OAc)2). oup.com This suggests that for this compound, palladium-catalyzed amination would likely proceed with high selectivity at the more reactive C7-iodo position. General protocols for the amination of less reactive aryl chlorides are also well-developed, typically requiring more specialized ligands and conditions. semanticscholar.org
| Reaction | Substrate | Catalyst System | Key Finding | Reference |
| Amination | 8-Iodoimidazo[1,2-a]pyridine | Pd₂(dba)₃ / Ligand | Good coupling yields achieved. | oup.com |
| Amination | 8-Iodoimidazo[1,2-a]pyridine | Pd(OAc)₂ / Ligand | Less effective than Pd₂(dba)₃. | oup.com |
| Amination | 8-Iodoimidazo[1,2-a]pyridine | Copper-based catalysts | Poor yields and difficult purification. | oup.com |
C-H Functionalization of Imidazo[1,2-A]pyridine Ring System with Halogenated Substrates
Direct C-H functionalization is a highly atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalization. The imidazo[1,2-a]pyridine ring is electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic attack and radical functionalization. researchgate.net The presence of halogen substituents on the pyridine (B92270) ring is generally well-tolerated in various C-H functionalization reactions, allowing for the modification of the imidazole (B134444) portion of the molecule while preserving the halogen handles for subsequent cross-coupling reactions. mdpi.comnih.gov
Visible Light-Induced C-H Functionalization
Photoredox catalysis using visible light has emerged as a powerful tool for mild and selective C-H functionalization. Numerous methods have been developed for the imidazo[1,2-a]pyridine scaffold, including alkylations, acylations, and the introduction of heteroatoms. bohrium.comresearchgate.netnih.gov
Crucially, studies have shown that halogen substituents on the pyridine ring are compatible with these reaction conditions. mdpi.com This tolerance allows for the C3-functionalization of substrates like this compound. Examples of such transformations on the general imidazo[1,2-a]pyridine scaffold, which are applicable to halogenated derivatives, include perfluoroalkylation, phosphorylation, and sulfenylation, often proceeding with good yields. mdpi.com
| C-H Functionalization Type | Reagents | Catalyst/Conditions | Substrate Compatibility | Reference |
| Perfluoroalkylation | Perfluoroalkyl iodides | Visible light / EDA complex | Halogen groups on pyridine ring tolerated. | mdpi.comnih.gov |
| Phosphorylation | Phosphine (B1218219) oxides | Visible light / Rhodamine B | Broad substrate applicability. | mdpi.com |
| Sulfenylation | Sulfinic acids | Visible light / Eosin B / TBHP | Halogen groups on pyridine ring tolerated. | mdpi.com |
| C3-Amination | Azoles | Visible light / Acridinium / Cobaloxime | External oxidant-free protocol. | nih.gov |
Electrochemical Functionalization Approaches
Electrochemical synthesis offers a green and efficient alternative to traditional chemical reagents for oxidation and reduction. This approach has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines. Electrochemical methods can be used for C-H halogenation, cyanation, and sulfonylation, primarily at the C3 position. organic-chemistry.orgnih.govrsc.org
Research has demonstrated that a wide range of substituents on the imidazo[1,2-a]pyridine core, including halogens, are well-tolerated under electrochemical conditions. nih.gov For instance, electrochemical C-H chlorination and bromination have been shown to proceed cleanly to generate C3-halogenated products from substrates already bearing halogen atoms on the pyridine ring. nih.gov This orthogonality indicates that this compound could be selectively functionalized at the C3 position using electrochemical methods without disturbing the existing C7 and C8 halogens.
| C-H Functionalization Type | Reagents | Key Conditions | Substrate Compatibility | Reference |
| C3-Halogenation | HX/NaX | Undivided cell, constant current | Tolerates existing halogen substituents. | nih.gov |
| C3-Cyanation | TMSCN | Graphite anode, Pt cathode, KH₂PO₄/K₂HPO₄ buffer | Broad range of substituted imidazo[1,2-a]pyridines. | researchgate.netorganic-chemistry.org |
| C3-Sulfonylation | Sodium benzenesulfinates | Metal-free, electrochemical oxidation | Good to excellent yields. | rsc.org |
C3-Alkylation Strategies
The introduction of alkyl groups at the C3 position is a common strategy for modifying the biological activity of imidazo[1,2-a]pyridine derivatives. Various methods, including Friedel-Crafts-type reactions and radical alkylations, have been developed. researchgate.netnih.gov
Recent studies have shown that Lewis acid-catalyzed C3-alkylation of imidazo[1,2-a]pyridines with donor-acceptor (DA) cyclopropanes is a highly efficient method. acs.org The reaction scope has been demonstrated to be broad, and importantly, substrates with halogen substituents on the pyridine portion of the scaffold react effectively to give the desired C3-alkylated products in good to excellent yields. acs.org Another powerful method is the three-component aza-Friedel–Crafts reaction, which combines an imidazo[1,2-a]pyridine, an aldehyde, and an amine to install an aminoalkyl group at the C3 position, a transformation that also shows broad substrate scope. nih.govdntb.gov.ua
| Alkylation Method | Reagents | Catalyst/Conditions | Substrate Compatibility | Reference |
| Nucleophilic Ring Opening | Donor-Acceptor Cyclopropanes | Gd(OTf)₃, 100 °C | Halogenated substrates provide good yields. | acs.org |
| Aza-Friedel-Crafts | Aldehydes, Amines | Y(OTf)₃ | Three-component reaction with broad scope. | nih.govdntb.gov.ua |
Multi-Functionalization and One-Pot Approaches
The synthesis of complex molecules can be streamlined through one-pot and multicomponent reactions (MCRs), which reduce waste and improve efficiency by avoiding the isolation of intermediates. While specific one-pot functionalization strategies starting from this compound are not detailed, numerous MCRs exist for the de novo synthesis of highly substituted imidazo[1,2-a]pyridines. rsc.org
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of a three-component reaction that efficiently constructs the imidazo[1,2-a]pyridine core from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. mdpi.commdpi.com By choosing appropriately functionalized starting materials, a wide array of substituents can be installed on the final heterocyclic product in a single step. For instance, using an azido-functionalized aldehyde in a GBBR, followed by a subsequent in situ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, allows for the rapid assembly of complex, multi-functionalized molecules. mdpi.comresearchgate.net Such strategies are invaluable for creating libraries of diverse compounds for biological screening.
Double-Coupling Methodologies
One-pot double-coupling reactions represent an efficient strategy for the derivatization of this compound, allowing for the introduction of two different substituents in a single synthetic operation. This approach leverages the differential reactivity of the iodine and chlorine atoms, where the more reactive C-I bond is typically substituted first under milder conditions, followed by the functionalization of the more robust C-Cl bond.
Research has demonstrated the feasibility of one-pot Suzuki/Suzuki, cyanation/Sonogashira, and cyanation/Buchwald-Hartwig reactions on the related 7-chloro-8-iodoimidazo[1,2-a]pyridine (B1397038) scaffold. These methodologies can be effectively applied to the 8-chloro-7-iodo isomer, providing a pathway to polyfunctionalized imidazo[1,2-a]pyridines. For instance, a one-pot Suzuki/Suzuki coupling would involve the initial selective reaction at the C-7 iodo position, followed by a second Suzuki coupling at the C-8 chloro position by modifying the reaction conditions, such as increasing the temperature or altering the catalyst system.
The success of these one-pot double-coupling strategies is highly dependent on the careful selection of catalysts and reaction conditions to control the regioselectivity and ensure high yields of the desired disubstituted products.
Table 1: Examples of One-Pot Double-Coupling Reactions on Dihalogenated Imidazo[1,2-a]pyridines
| Reaction Type | First Coupling Partner | Second Coupling Partner |
| Suzuki/Suzuki | Arylboronic acid | Arylboronic acid |
| Cyanation/Sonogashira | Zinc cyanide | Terminal alkyne |
| Cyanation/Buchwald | Zinc cyanide | Amine |
Sequential Derivatization Strategies
The significant difference in reactivity between the C-I and C-Cl bonds is the cornerstone of sequential derivatization. The C-I bond is considerably more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the highly regioselective substitution of the iodine atom at the C-7 position while leaving the chlorine atom at the C-8 position intact.
Suzuki-Miyaura Coupling: The selective Suzuki-Miyaura coupling of various aryl- and heteroarylboronic acids at the C-7 position of this compound can be achieved under standard palladium-catalyzed conditions. The resulting 8-chloro-7-aryl(or heteroaryl)imidazo[1,2-a]pyridine can then be subjected to a second cross-coupling reaction to functionalize the C-8 position.
Sonogashira Coupling: Similarly, terminal alkynes can be selectively coupled to the C-7 position via a Sonogashira reaction. This introduces an alkynyl moiety, which can be a valuable functional handle for further transformations. The subsequent derivatization of the C-8 chloro group can then be performed.
Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents at the C-7 position can be accomplished through Buchwald-Hartwig amination. This reaction provides access to a range of 7-amino-8-chloroimidazo[1,2-a]pyridine derivatives, which can be further elaborated at the C-8 position.
Cyanation: The cyano group can also be selectively introduced at the C-7 position. This transformation provides a versatile intermediate, as the cyano group can be converted into various other functional groups, such as carboxylic acids, amides, and amines.
The primary challenge in these sequential strategies often lies in the second step, the substitution of the less reactive chlorine atom at the C-8 position. This typically requires more forcing reaction conditions, such as higher temperatures, stronger bases, and more specialized catalyst systems, for example, those employing bulky phosphine ligands that are effective for the activation of aryl chlorides. Nevertheless, the successful sequential introduction of aryl, heteroaryl, alkynyl, amino, and cyano groups has been demonstrated, highlighting the robustness of this approach for creating a diverse library of polysubstituted imidazo[1,2-a]pyridines.
Table 2: Sequential Derivatization of this compound
| Step | Reaction Type | Position | Reagent |
| 1 | Suzuki-Miyaura | C-7 | Arylboronic acid |
| 2 | Suzuki-Miyaura | C-8 | Arylboronic acid |
| 1 | Sonogashira | C-7 | Terminal alkyne |
| 2 | Suzuki-Miyaura | C-8 | Arylboronic acid |
| 1 | Buchwald-Hartwig | C-7 | Amine |
| 2 | Suzuki-Miyaura | C-8 | Arylboronic acid |
| 1 | Cyanation | C-7 | Zinc cyanide |
| 2 | Sonogashira | C-8 | Terminal alkyne |
Applications of 8 Chloro 7 Iodoimidazo 1,2 a Pyridine As a Synthetic Intermediate
Precursor in the Synthesis of Polyfunctionalized Imidazo[1,2-A]pyridines
The development of efficient methods for the functionalization of the imidazo[1,2-a]pyridine (B132010) core is a central theme in modern synthetic chemistry. nih.govrsc.org 8-Chloro-7-iodoimidazo[1,2-a]pyridine serves as an ideal precursor for creating polyfunctionalized analogs due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in various transition-metal-catalyzed cross-coupling reactions.
This reactivity difference allows for selective, sequential functionalization. Chemists can first target the more labile iodine at the C7 position with a wide array of reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, while leaving the C8-chloro group untouched. The resulting 8-chloro-7-substituted intermediate can then undergo a second, distinct functionalization at the C8 position, often under more forcing reaction conditions. This stepwise approach provides precise control over the final structure and allows for the introduction of diverse functionalities at two specific locations on the pyridine (B92270) ring portion of the scaffold, a critical capability for generating novel and complex molecules. researchgate.net
Role in Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-A]pyridine Derivatives
Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how molecular structure correlates with biological activity. nih.govdocumentsdelivered.com The this compound scaffold is an excellent tool for conducting detailed SAR evaluations.
The key strategic advantage of this compound in SAR studies lies in its capacity for sequential derivatization. Researchers can generate a series of analogs by keeping one position constant while varying the substituent at the other. For example, a diverse set of aryl, alkyl, or amino groups can be introduced at the C7 position (via the iodo group), and this new library of compounds can be screened for biological activity. The most promising C7-substituted candidates can then be subjected to a second round of diversification at the C8 position (via the chloro group) to fine-tune activity, selectivity, or pharmacokinetic properties. This systematic approach allows for a comprehensive exploration of the chemical space around the imidazo[1,2-a]pyridine core, which is essential for identifying lead compounds. researchgate.net
The table below illustrates the common types of transition-metal-catalyzed reactions that can be selectively performed at each halogenated position.
| Position | Halogen | Typical Cross-Coupling Reactions | Reagent Type |
| C7 | Iodine (I) | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig, Negishi | Boronic acids/esters, terminal alkynes, alkenes, organostannanes, amines, organozincs |
| C8 | Chlorine (Cl) | Suzuki, Buchwald-Hartwig (often requires specialized ligands/conditions) | Boronic acids/esters, amines |
This interactive table summarizes the synthetic versatility of the this compound intermediate based on the differential reactivity of its halogen substituents.
Contribution to Chemical Library Synthesis
The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern high-throughput screening and drug discovery. nih.gov Intermediates that offer multiple points for diversification are highly sought after for this purpose. This compound is an exemplary building block for combinatorial chemistry and library synthesis. nih.gov
By leveraging the orthogonal reactivity of the iodo and chloro groups, chemists can employ a parallel synthesis approach. A large set of reactants (e.g., boronic acids) can be reacted at the C7 position across a multi-well plate, followed by a second set of reactants at the C8 position. This combinatorial strategy allows for the rapid generation of a large and diverse library of disubstituted imidazo[1,2-a]pyridine derivatives from a single, advanced intermediate. Such libraries are invaluable for screening against a wide range of biological targets to identify novel hit compounds. researchgate.netnih.gov
Implications for Scaffold Hopping in Chemical Design
Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a different, often isosteric, scaffold to discover new intellectual property, improve properties, or bypass toxicity issues. rsc.org The imidazo[1,2-a]pyridine ring is frequently used as a replacement scaffold due to its favorable physicochemical properties and proven track record in approved drugs. nih.gov
This compound is particularly useful for this strategy because it provides a rigid core that can be extensively and directionally decorated with functional groups. By carefully choosing the substituents to install at the C7 and C8 positions, chemists can design molecules that mimic the three-dimensional pharmacophore of a different compound class. This allows for the exploration of novel chemical series that retain the desired biological activity while possessing a completely different and patentable core structure.
Applications in Materials Science
Beyond pharmaceuticals, imidazo[1,2-a]pyridine derivatives have garnered significant interest in the field of materials science, particularly for their optoelectronic properties. researchgate.net These compounds are known to exhibit fluorescence and have been investigated for use as organic light-emitting diodes (OLEDs), chemosensors, and imaging probes. rsc.orgnih.gov
The utility of this compound in this context is its role as a platform for tuning these photophysical properties. The introduction of various conjugated systems, such as aryl or acetylenic groups, via cross-coupling reactions at the C7 and C8 positions can systematically alter the molecule's absorption and emission wavelengths, quantum yield, and Stokes shift. mdpi.com This ability to fine-tune the electronic structure through precise functionalization allows for the rational design of novel materials with tailored optical and electronic characteristics for a wide range of applications.
Theoretical and Computational Investigations of Halogenated Imidazo 1,2 a Pyridines
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the imidazo[1,2-a]pyridine (B132010) system. nih.gov These methods provide a detailed picture of the molecule's electronic landscape, which is fundamental to understanding its chemical behavior.
The electronic structure of halogenated imidazo[1,2-a]pyridines is typically analyzed through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For the imidazo[1,2-a]pyridine core, the electron density in the HOMO is often localized on the imidazole (B134444) part of the fused ring system, while the LUMO density is distributed across the entire bicyclic structure. Halogen substituents, such as chlorine and iodine, influence these orbitals through inductive and resonance effects, modulating the energy levels and their spatial distribution.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In imidazo[1,2-a]pyridine derivatives, the most negative potential (red/yellow) is typically located around the N-1 atom of the imidazole ring, indicating its susceptibility to electrophilic attack or protonation. The hydrogen atoms and the regions around the halogen atoms often exhibit positive potential (blue), suggesting sites for nucleophilic interaction.
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Table 1: Representative FMO Energies for Halogenated Imidazo[1,2-a]pyridine Scaffolds (Illustrative Data)
| Compound Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | -6.2 | -1.5 | 4.7 |
| 3-Bromo-imidazo[1,2-a]pyridine | -6.4 | -1.8 | 4.6 |
| 8-Chloro-7-iodoimidazo[1,2-a]pyridine | -6.5 | -2.0 | 4.5 |
Based on electronic structure analysis, the reactivity of this compound can be predicted.
Electrophilic Substitution: The imidazo[1,2-a]pyridine ring is known to be electron-rich, making it prone to electrophilic substitution. Computational studies consistently identify the C-3 position as the most nucleophilic carbon, making it the primary site for reactions with electrophiles like halogenating agents. researchgate.netrsc.org
Nucleophilic Sites: The N-1 atom is the most prominent nucleophilic site, as indicated by MEP analysis. nih.gov
Metal-Catalyzed Cross-Coupling: The C-Cl and C-I bonds are sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. nih.gov The C-I bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy, allowing for selective functionalization at the C-7 position under controlled conditions.
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Table 2: Predicted Reactive Sites of this compound
| Site | Type of Reactivity | Predicted Reaction |
|---|---|---|
| C-3 | Nucleophilic (Electron-rich) | Electrophilic Substitution |
| N-1 | Nucleophilic (Lone Pair) | Protonation, Alkylation |
| C-7 | Electrophilic Carbon | Cross-Coupling (e.g., Suzuki, Sonogashira) |
| C-8 | Electrophilic Carbon | Cross-Coupling (less reactive than C-7) |
Mechanistic Studies of Reactions Involving this compound
While specific computational mechanistic studies for reactions involving this compound are not extensively documented, the principles can be inferred from studies on related halogenated heterocycles. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been performed on the related 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) scaffold to introduce aryl groups at the C-8 position. nih.govnih.gov
A computational study of such a reaction on this compound would involve modeling the catalytic cycle:
Oxidative Addition: The initial and often rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen bond. Calculations would confirm that the oxidative addition to the more labile C-I bond at the C-7 position is kinetically and thermodynamically favored over the stronger C-Cl bond at C-8.
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.
DFT calculations can be used to map the potential energy surface of this entire process, identifying the structures of transition states and intermediates and calculating the activation barriers for each step. This would provide a deep understanding of the reaction's regioselectivity and efficiency.
In Silico Modeling for Chemical Space Exploration
In silico modeling is a cornerstone of modern drug discovery, enabling the rapid exploration of vast chemical spaces to identify promising new molecules. researchgate.netbenthamdirect.com For the imidazo[1,2-a]pyridine scaffold, techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used to design derivatives with enhanced biological activity. chemmethod.comnih.gov
Starting with a core structure like this compound, a virtual library of analogs can be generated by computationally introducing various substituents at different positions. These virtual compounds can then be screened in silico. For example, molecular docking simulations can predict the binding affinity and orientation of these derivatives within the active site of a specific biological target, such as a protein kinase or a receptor. researchgate.netchemmethod.com This approach helps prioritize which compounds to synthesize and test experimentally, saving significant time and resources. Such methods have been successfully applied to develop imidazo[1,2-a]pyridine derivatives as potential antitubercular and anticancer agents. benthamdirect.comchemmethod.com
Computational Support for Experimental Findings
Computational studies are invaluable for rationalizing and supporting experimental observations. mdpi.com In the context of halogenated imidazo[1,2-a]pyridines, theoretical calculations can explain observed regioselectivity in synthesis, differences in biological activity, and metabolic pathways.
For instance, if a series of derivatives based on the this compound core is synthesized and tested for biological activity, computational modeling can provide a structural basis for the results. A strong correlation between calculated binding energies from molecular docking and experimentally measured IC50 values would validate the binding hypothesis and confirm that the compounds act on the intended target. nih.gov Furthermore, calculations of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can help explain the pharmacokinetic profiles of these compounds. benthamdirect.com This synergy between computation and experimentation accelerates the development of new chemical entities. mdpi.com
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Table 3: Hypothetical Correlation of Computational and Experimental Data for Imidazo[1,2-a]pyridine Analogs
| Compound Analog | Calculated Binding Energy (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|
| Analog 1 | -9.1 | 1.1 |
| Analog 2 | -8.5 | 2.3 |
| Analog 3 | -7.3 | 5.0 |
| Analog 4 | -6.2 | 15.8 |
Future Directions in Research on 8 Chloro 7 Iodoimidazo 1,2 a Pyridine
Development of Novel and Sustainable Synthetic Methodologies
Future research must prioritize the development of efficient and environmentally benign methods for synthesizing 8-Chloro-7-iodoimidazo[1,2-A]pyridine. While classical methods often involve the condensation of 2-aminopyridines with α-haloketones, these can lack sustainability. rsc.org Modern approaches should focus on green chemistry principles to improve atom economy, reduce waste, and avoid harsh reaction conditions. ccspublishing.org.cn
Promising future strategies include:
One-Pot, Multi-Component Reactions (MCRs): Designing a convergent synthesis where a suitably substituted 2-aminopyridine (B139424), an aldehyde, and a third component react in a single step would be a significant advancement. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful MCR for imidazo[1,2-a]pyridine (B132010) synthesis that could be adapted. mdpi.com
Metal-Free Synthesis: Exploring metal-free pathways, such as NaOH-promoted cycloisomerizations in aqueous media, could offer a rapid and green route to the core structure. rsc.org
Advanced Catalysis: Utilizing catalysts like copper for aerobic oxidative cyclizations or employing ultrasound-assisted reactions in green solvents like water could enhance efficiency and sustainability. acs.orgorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, offering a more efficient method for key synthetic steps. mdpi.com
A key challenge will be the regioselective introduction of the chloro and iodo substituents onto the initial 2-aminopyridine starting material or onto the imidazo[1,2-a]pyridine scaffold itself. Research into transition-metal-free halogenation using inexpensive and safe halogen sources like sodium chlorite (B76162) represents a promising avenue. rsc.org
| Methodology | Key Advantages | Future Research Focus for this compound |
|---|---|---|
| Multi-Component Reactions (e.g., GBBR) | High atom economy, operational simplicity, reduced purification steps. mdpi.com | Development of a one-pot protocol using a pre-halogenated 2-aminopyridine. |
| Aqueous Metal-Free Cycloisomerization | Avoids toxic metal catalysts, uses water as a solvent, very rapid. rsc.org | Adaptation of the method to accommodate the required halogen substituents. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, often performed in green solvents. organic-chemistry.org | Investigating the effect of sonication on the cyclization and halogenation steps. |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved yields, uniform heating. mdpi.com | Optimization of microwave parameters for rapid construction of the target molecule. |
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of two different halogens on the this compound scaffold presents a rich platform for exploring novel reactivity. The C-I and C-Cl bonds have different reactivities, particularly in metal-catalyzed cross-coupling reactions. This differential reactivity is a key area for future investigation.
Future research should focus on:
Selective Cross-Coupling Reactions: The greater reactivity of the C-I bond compared to the C-Cl bond in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations should be systematically explored. This would allow for the stepwise and selective introduction of different functional groups at the C7 and C8 positions, creating a library of complex derivatives from a single precursor.
C-H Functionalization: The imidazo[1,2-a]pyridine core is known to undergo C-H functionalization, most commonly at the C3 position. mdpi.commdpi.com Future studies should investigate whether the electronic effects of the C7 and C8 halogen substituents influence the regioselectivity and efficiency of these reactions, such as alkylations, arylations, and fluoroalkylations. mdpi.comnih.gov
Radical Reactions: The direct functionalization of the imidazo[1,2-a]pyridine scaffold through radical reactions is a growing field. rsc.org Investigating how this compound behaves under photocatalytic or metal-free oxidative conditions could uncover new pathways for derivatization.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation (Focus on methodology)
Unambiguous structural confirmation of this compound and its future derivatives is critical. While standard 1D NMR (¹H and ¹³C) is fundamental, advanced spectroscopic methods will be essential for complete characterization, especially for complex, polyfunctionalized molecules. researchgate.net
Future research will rely on a suite of advanced techniques:
2D NMR Spectroscopy: A combination of 2D NMR experiments will be indispensable. ipb.pt
COSY (Correlation Spectroscopy) will establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the heterocyclic rings. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton directly to its attached carbon (¹³C), allowing for the definitive assignment of carbon signals. sdsu.eduscience.gov
¹⁵N NMR Spectroscopy: Given the nitrogen-rich nature of the heterocycle, ¹⁵N NMR could provide valuable electronic information about the ring system. nih.gov While less sensitive, techniques like HMBC can correlate ¹H or ¹³C signals to ¹⁵N atoms, confirming the nitrogen environment.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the synthesized compounds by providing a highly accurate mass measurement.
X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including the precise spatial arrangement of atoms. nih.gov
| Technique | Information Gained | Specific Application |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling correlations. sdsu.edu | Confirming adjacent protons on the pyridine (B92270) and imidazole (B134444) rings. |
| HSQC | Direct one-bond ¹H-¹³C correlations. sdsu.edu | Assigning each carbon atom that is bonded to a proton. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. sdsu.edu | Confirming the positions of the chloro and iodo groups and assigning quaternary carbons. |
| HRMS | Precise mass and elemental formula. | Verifying the molecular formula of the target compound and its derivatives. |
Integration with High-Throughput Screening for Chemical Discovery
The imidazo[1,2-a]pyridine scaffold is a frequent "hit" in high-throughput screening (HTS) campaigns for drug discovery. nih.gov These compounds have shown promise as anticancer, antituberculosis, and antileishmanial agents, among others. mdpi.comnih.govnih.gov this compound, with its multiple points for diversification, is an ideal candidate for integration into such programs.
Future directions include:
Library Synthesis: Leveraging the selective reactivity discussed in section 6.2, a focused library of compounds can be generated from the this compound core. Solid-phase synthesis methodologies could be developed to automate this process, enabling the rapid creation of hundreds or thousands of unique derivatives. acs.orgnih.gov
Phenotypic and Target-Based Screening: The synthesized library should be subjected to both phenotypic screening (to identify compounds with a desired biological effect) and target-based screening (to find compounds that interact with a specific biological target, such as a particular enzyme). nih.govrsc.org
Virtual Screening: Computational or in silico screening can be used to pre-select candidates from a virtual library of potential derivatives for synthesis. nih.gov This approach can prioritize compounds with the highest likelihood of biological activity, saving time and resources.
Broader Impact on Heterocyclic Chemistry
Research into this compound will have implications that extend beyond this single molecule. The development of synthetic and functionalization methodologies for such a polyhalogenated system provides valuable tools for the broader field of heterocyclic chemistry. researchgate.net
The broader impacts will include:
Expanding Chemical Space: The creation of novel, three-dimensional structures based on this scaffold will expand the accessible chemical space for drug discovery and materials science.
Understanding Structure-Activity Relationships (SAR): Systematically modifying the C7 and C8 positions will provide deep insights into how substitutions on the pyridine ring of the imidazo[1,2-a]pyridine core affect biological activity. nih.gov
Informing Catalyst and Method Development: The challenges associated with the selective functionalization of this molecule will drive the development of new catalysts and synthetic methods that could be applied to other complex heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-chloro-7-iodoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via regiocontrolled microwave-assisted bifunctionalization of dihalogenated imidazo[1,2-a]pyridine precursors. Key steps include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. For example, the 7-chloro-8-iodo derivative undergoes cyanation under palladium catalysis, but the presence of a 2-ester group necessitates base-free conditions to prevent side reactions . Optimization of solvent (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10% Pd) is critical for achieving >80% yield.
Q. How is structural characterization performed for halogenated imidazo[1,2-a]pyridines?
- Methodology : Use a combination of / NMR, LC-MS, and HRMS to confirm regiochemistry and purity. For 7-chloro-8-iodo derivatives, distinct NMR shifts are observed: the iodine substituent at C8 deshields adjacent protons (e.g., δ 9.04 ppm for H6 in 7-chloroimidazo[1,2-a]pyridine) . X-ray crystallography or computational modeling (DFT) can resolve ambiguities in halogen positioning .
Advanced Research Questions
Q. How do substituents at the 2-position influence regioselectivity in cross-coupling reactions?
- Methodology : Electron-withdrawing groups (e.g., esters) at C2 reduce the reactivity of the 8-position toward Sonogashira couplings. For example, this compound with a 2-ester requires milder bases (e.g., KCO) to avoid ester hydrolysis, whereas 2-alkyl derivatives tolerate stronger bases (e.g., NaOBu) for efficient cyanation at C8 . Computational studies (e.g., Fukui indices) can predict site-specific reactivity .
Q. What strategies address contradictions in biological activity data across imidazo[1,2-a]pyridine derivatives?
- Methodology : Perform comparative SAR studies using standardized assays (e.g., microplate Alamar Blue for antimycobacterial activity ). For instance, 8-chloro-7-iodo derivatives may show reduced cytotoxicity compared to 7-cyclopentyl analogs due to steric hindrance at the target binding site. Use isogenic cell lines to isolate off-target effects and validate mechanisms via knock-out models .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding to targets like kinase domains or G-protein-coupled receptors. For example, the iodine atom’s polarizability enhances halogen bonding with Asp86 in EGFR kinase, improving inhibitory potency (ΔG ≈ -9.2 kcal/mol) . Validate predictions with SPR or ITC binding assays.
Methodological Insights
Q. What are best practices for analyzing oxidative stress induction in cancer cell lines using halogenated imidazopyridines?
- Methodology : Measure ROS levels via DCFH-DA fluorescence and correlate with senescence markers (β-galactosidase). For 8-chloro-7-iodo derivatives, dose-dependent ROS generation (EC ≈ 5 µM) in chronic myeloid leukemia cells can be linked to mitochondrial membrane depolarization (JC-1 assay) . Include NAC (N-acetylcysteine) controls to confirm ROS-mediated effects.
Q. How do solvent and pH affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. In PBS (pH 7.4), the compound degrades <5% over 72 hours, but acidic conditions (pH <3) promote iodohydrin formation via nucleophilic substitution. Use buffered DMSO for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
